molecular formula C17H15NO4 B4915905 4-[(4-cyano-2-ethoxyphenoxy)methyl]benzoic acid

4-[(4-cyano-2-ethoxyphenoxy)methyl]benzoic acid

Cat. No.: B4915905
M. Wt: 297.30 g/mol
InChI Key: NCDOONZUUSWLJL-UHFFFAOYSA-N
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Description

4-[(4-cyano-2-ethoxyphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C₁₇H₁₅NO₄ It is characterized by the presence of a benzoic acid moiety linked to a cyano-ethoxyphenoxy group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-cyano-2-ethoxyphenoxy)methyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyanophenol, 2-ethoxyphenol, and benzyl chloride.

    Etherification: 4-cyanophenol is reacted with 2-ethoxyphenol in the presence of a base such as potassium carbonate to form 4-cyano-2-ethoxyphenol.

    Benzylation: The resulting 4-cyano-2-ethoxyphenol is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydroxide to yield 4-[(4-cyano-2-ethoxyphenoxy)methyl]benzyl chloride.

    Hydrolysis: Finally, the benzyl chloride derivative is hydrolyzed under acidic conditions to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-cyano-2-ethoxyphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include primary amines or alcohols.

    Substitution: Products depend on the nucleophile used but may include substituted benzoic acids or ethers.

Scientific Research Applications

4-[(4-cyano-2-ethoxyphenoxy)methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-cyano-2-ethoxyphenoxy)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, while the benzoic acid moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    4-[(4-cyano-2-ethoxyphenoxy)methyl]benzamide: Similar structure but with an amide group instead of a carboxylic acid group.

    4-[(4-cyano-2-ethoxyphenoxy)methyl]phenol: Similar structure but with a phenol group instead of a benzoic acid group.

Uniqueness

4-[(4-cyano-2-ethoxyphenoxy)methyl]benzoic acid is unique due to the combination of its cyano and ethoxy substituents, which confer specific chemical properties and reactivity. The presence of both electron-withdrawing (cyano) and electron-donating (ethoxy) groups can influence its behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

4-[(4-cyano-2-ethoxyphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-2-21-16-9-13(10-18)5-8-15(16)22-11-12-3-6-14(7-4-12)17(19)20/h3-9H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDOONZUUSWLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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